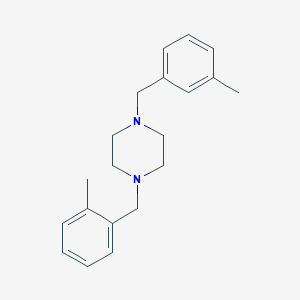

1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-6-5-8-19(14-17)15-21-10-12-22(13-11-21)16-20-9-4-3-7-18(20)2/h3-9,14H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQWMOOKWAGFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Process Development for 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine

Strategic Retrosynthetic Analysis and Precursor Derivatization

A logical retrosynthetic analysis of 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine involves the disconnection of the carbon-nitrogen bonds of the piperazine (B1678402) ring. The most straightforward approach is a stepwise or sequential N-alkylation of piperazine. This strategy begins with the commercially available and inexpensive piperazine, which is first mono-alkylated and then subjected to a second alkylation.

The synthesis can be envisioned through two primary pathways:

Pathway A: Mono-alkylation of piperazine with 2-methylbenzyl halide to form 1-(2-methylbenzyl)piperazine (B1329512), followed by alkylation with 3-methylbenzyl halide.

Pathway B: Mono-alkylation of piperazine with 3-methylbenzyl halide to form 1-(3-methylbenzyl)piperazine, followed by alkylation with 2-methylbenzyl halide.

A significant challenge in this approach is controlling the selectivity to prevent the formation of the disubstituted by-product during the first step. nih.govmdpi.com To circumvent this, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. mdpi.com The protected piperazine is then mono-alkylated, the protecting group is removed, and the second alkylation is performed.

Another strategy involves the reaction of a monosubstituted piperazine with the appropriate benzyl (B1604629) halide. For instance, 1-(2-methylbenzyl)piperazine can be reacted with 3-methylbenzyl chloride or bromide to yield the final product. A simplified one-pot synthesis from a protonated piperazine has also been reported, which avoids the need for protecting groups and suppresses the formation of symmetrically disubstituted by-products. mdpi.com

The precursors for these syntheses are readily available. Piperazine is an industrial chemical, and 2-methylbenzyl and 3-methylbenzyl halides (chlorides or bromides) can be prepared from the corresponding toluenes through well-established radical halogenation reactions.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, base, temperature, and catalyst.

For the N-alkylation of piperazines, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or dimethyl sulfoxide (B87167) (DMSO) are commonly employed. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) being frequently used to neutralize the hydrohalic acid formed during the reaction.

To enhance the reaction rate and yield, the temperature can be elevated, often to the reflux temperature of the solvent. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Acetonitrile | DMF | Methanol |

| Base | K₂CO₃ | Triethylamine | NaHCO₃ |

| Temperature | Reflux | 80 °C | Room Temperature |

| Reaction Time | 6-12 hours | 8-16 hours | 24-48 hours |

Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-N bond formation, which can be applied to the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient route to arylpiperazines and could be adapted for benzylpiperazines. organic-chemistry.org

Photoredox catalysis offers a milder and more sustainable alternative for the functionalization of piperazines. mdpi.comnih.gov These reactions can proceed via the generation of radical intermediates, enabling C-H functionalization and offering novel pathways for the synthesis of complex piperazine derivatives. mdpi.comnih.gov For instance, visible-light-promoted protocols have been developed for the synthesis of 2-substituted piperazines from a glycine-based diamine and various aldehydes. organic-chemistry.org

In line with the principles of green chemistry, solvent-free synthetic methods for piperazine derivatives have been explored. researchgate.net These reactions, often carried out under microwave irradiation or using mechanochemical methods (ball-milling), can reduce waste, lower energy consumption, and simplify product purification. researchgate.netresearchgate.net The use of greener solvents, such as water or ethanol, is also a key aspect of developing more environmentally benign synthetic routes. unibo.it For the synthesis of this compound, a solvent-free approach could involve the direct reaction of piperazine with the benzyl halides in the presence of a solid-supported base.

Chiral Resolution and Enantioselective Synthesis of Analogues (if stereochemistry is relevant)

The parent molecule, this compound, is achiral. However, the introduction of substituents on the piperazine ring or the benzyl groups could create stereocenters, necessitating chiral resolution or enantioselective synthesis for its analogues.

Common methods for obtaining enantiomerically pure piperazines include:

Enzyme-mediated chiral resolution: Lipases and other enzymes can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture. nih.gov

Asymmetric synthesis: Chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of the reaction. For example, asymmetric palladium-catalyzed allylic alkylation of N-protected piperazin-2-ones can lead to highly enantioenriched piperazine derivatives after reduction. nih.govcaltech.edunih.govthieme-connect.com

Chiral chromatography: Preparative chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers.

Capillary electrophoresis: This technique, using a chiral selector like sulfated β-cyclodextrin, has been developed for the chiral separation of some piperazine derivatives. nih.gov

For instance, an analogue with a methyl group at the 2-position of the piperazine ring would be chiral. Its synthesis could be approached by starting with an enantiomerically pure 2-methylpiperazine (B152721) or by resolving the racemic product.

Development of Industrial Scale-Up Procedures for this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a robust and scalable process would likely favor a one-pot or telescoped synthesis to minimize intermediate isolation steps.

Key considerations for industrial scale-up include:

Raw material sourcing: The availability and cost of piperazine, 2-methylbenzyl chloride, and 3-methylbenzyl chloride are crucial.

Process safety: A thorough risk assessment of the process is necessary, including the handling of potentially hazardous reagents and solvents.

Reaction optimization: The reaction conditions would need to be further optimized for large-scale reactors, focusing on maximizing space-time yield and minimizing by-product formation.

Product isolation and purification: Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The development of a reliable crystallization procedure would be a key step.

Waste management: The process should be designed to minimize waste generation, and a plan for the treatment and disposal of any waste streams must be in place.

Advanced Spectroscopic and Structural Characterization of 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine

Comprehensive Nuclear Magnetic Resonance (NMR) Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of organic compounds. For 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine, both ¹H and ¹³C NMR would provide definitive information on its constitution and preferred conformation in solution.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In a disubstituted piperazine like the title compound, the two benzyl (B1604629) groups can exist in either axial or equatorial positions, leading to the possibility of cis and trans isomers. However, rapid chair-to-chair interconversion at room temperature would likely result in a time-averaged spectrum, showing a single set of signals for the piperazine protons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two different methylbenzyl groups, the benzylic methylene (B1212753) (CH₂) protons, the piperazine ring protons, and the methyl (CH₃) protons. The aromatic protons of the 2-methylbenzyl and 3-methylbenzyl groups would appear in the range of δ 7.0-7.3 ppm. The benzylic methylene protons are anticipated to resonate as singlets around δ 3.5 ppm, while the piperazine ring protons would likely appear as a broad singlet or multiplet around δ 2.5 ppm due to conformational averaging. The methyl protons from both benzyl groups are expected to appear as sharp singlets around δ 2.3 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would produce signals in the δ 125-140 ppm region. The benzylic methylene carbons would be expected around δ 62-64 ppm, and the piperazine ring carbons would resonate in the δ 52-54 ppm range. The methyl carbons are anticipated to appear at approximately δ 19-21 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments Predicted for CDCl₃ solvent

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (2-methylbenzyl & 3-methylbenzyl) | 7.00 - 7.30 | Multiplet |

| Benzylic CH₂ | ~3.50 | Singlet |

| Piperazine CH₂ | ~2.50 | Broad Singlet |

| Methyl H (2-CH₃) | ~2.35 | Singlet |

| Methyl H (3-CH₃) | ~2.33 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments Predicted for CDCl₃ solvent

| Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 136 - 139 |

| Aromatic C-H | 125 - 131 |

| Benzylic CH₂ | ~63 |

| Piperazine CH₂ | ~53 |

| Methyl C (2-CH₃) | ~19 |

| Methyl C (3-CH₃) | ~21 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring, methylene bridges, and methyl groups would be observed in the 2800-3000 cm⁻¹ region. ultraphysicalsciences.org Aromatic C=C ring stretching vibrations are expected to produce characteristic bands in the 1450-1610 cm⁻¹ range. The C-N stretching vibrations of the tertiary amines in the piperazine ring would likely be found in the 1130-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. bu.eduresearchgate.net The symmetric C-H stretching vibrations would also be prominent. The combination of IR and Raman data allows for a more complete analysis of the molecule's vibrational modes.

Table 3: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Expected in IR | Expected in Raman |

|---|---|---|---|

| 3010 - 3080 | Aromatic C-H Stretch | Medium | Strong |

| 2800 - 2970 | Aliphatic C-H Stretch (CH₂, CH₃) | Strong | Strong |

| 1605, 1585 | Aromatic C=C Ring Stretch | Medium | Strong |

| 1495, 1450 | Aromatic C=C Ring Stretch | Strong | Medium |

| ~1455 | CH₂ Scissoring | Medium | Medium |

| 1130 - 1250 | C-N Stretch | Strong | Weak |

| ~1000 | Aromatic Ring Breathing | Weak | Strong |

| 730 - 780 | C-H Out-of-Plane Bending (ortho- & meta-subst.) | Strong | Weak |

Single-Crystal X-ray Diffraction Analysis and Crystal Packing Features

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no experimental crystal structure for this compound has been reported, key features can be predicted.

The molecule would likely crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic compounds. The analysis would confirm the chair conformation of the piperazine ring and establish the relative orientation (diequatorial, diaxial, or axial-equatorial) of the two methylbenzyl substituents.

The crystal packing would be governed by weak intermolecular forces. Given the absence of strong hydrogen bond donors or acceptors, the packing would primarily be directed by van der Waals interactions and potential C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule. researchgate.netnih.gov The arrangement of the bulky benzyl groups would play a significant role in achieving an efficiently packed crystal lattice. researchgate.net Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts. nih.gov

Mass Spectrometric Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, which is crucial for its identification. Under electron ionization (EI), this compound (molar mass: 294.45 g/mol ) would undergo predictable fragmentation.

The molecular ion peak [M]⁺• at m/z 294 would be expected. The most characteristic fragmentation pathway for N-benzylpiperazines involves the cleavage of the benzylic C-N bond. xml-journal.netresearchgate.net This would lead to the formation of a 2-methylbenzyl cation or a 3-methylbenzyl cation. Both of these would likely rearrange to the highly stable methyltropylium cation at m/z 105. This fragment is often the base peak in the mass spectra of such compounds.

Another significant fragmentation route involves the cleavage of the piperazine ring. This can lead to a variety of smaller fragments. For instance, cleavage of the ring could produce fragments corresponding to the loss of ethyleneamine moieties or fragments containing one of the benzyl groups and a portion of the piperazine ring.

Table 4: Predicted Mass Spectrometric Fragments

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 294 | [C₂₀H₂₆N₂]⁺• | Molecular Ion (M⁺•) |

| 189 | [M - C₈H₉]⁺ | Loss of a methylbenzyl radical |

| 105 | [C₈H₉]⁺ | Methyltropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of CH₃ from m/z 105) |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorph Characterization

Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of materials in the solid state, and it is particularly valuable for characterizing polymorphism—the ability of a compound to exist in more than one crystal form. acs.orgnih.gov

While solution NMR spectra show sharp lines due to the rapid tumbling of molecules, in the solid state, anisotropic interactions cause significant line broadening. nih.govmst.edu Techniques like magic-angle spinning (MAS) are used to average these interactions and obtain high-resolution spectra. nih.govmst.edu

If this compound were found to exhibit polymorphism, each crystalline form would have a unique packing arrangement and potentially different molecular conformations. These subtle structural differences would result in distinct ssNMR spectra. acs.org Specifically, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments would reveal different isotropic chemical shifts for the carbons in each polymorph, reflecting their unique electronic environments. Advanced ssNMR experiments could further probe intermolecular proximities and packing arrangements, providing data that is complementary to that obtained from X-ray diffraction.

Mechanistic Pharmacology and Molecular Target Elucidation of 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine

Quantitative Receptor Binding Affinity and Selectivity Profiling Across Receptor Families

Comprehensive searches of scientific literature and databases did not yield specific quantitative receptor binding affinity and selectivity data for the compound 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine across various receptor families. While the broader class of piperazine (B1678402) derivatives has been investigated for activity at different receptors, data for this specific molecule is not publicly available.

G Protein-Coupled Receptors (GPCRs)

No specific binding affinity data (such as Ki, IC50, or EC50 values) for this compound at any G Protein-Coupled Receptors have been reported in the available scientific literature. Many arylpiperazine derivatives are known to interact with aminergic GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors, but specific profiling for this compound is absent.

Ligand-Gated Ion Channels (LGICs)

There is no available information on the quantitative binding affinity or modulatory effects of this compound on ligand-gated ion channels. LGICs, such as nicotinic acetylcholine, GABAA, and 5-HT3 receptors, are crucial targets for many centrally acting drugs. However, the interaction of this particular compound with these channels has not been characterized.

Voltage-Gated Ion Channels (VGICs)

Specific data regarding the interaction of this compound with voltage-gated ion channels, including sodium, potassium, and calcium channels, is not available. While some piperazine derivatives have been explored as modulators of VGICs, no such studies have been published for this specific molecule.

Nuclear Receptors

No studies have been identified that investigate the binding affinity or functional activity of this compound at any nuclear receptors.

Enzyme Inhibition or Activation Kinetics and Substrate Specificity Studies

There is a lack of published research on the effects of this compound on enzyme activity. Therefore, no data on its enzyme inhibition or activation kinetics, or its substrate specificity, can be provided.

Neurotransmitter Transporter Modulation and Reuptake Inhibition Assays

Information regarding the modulatory effects of this compound on neurotransmitter transporters, such as those for serotonin, dopamine, and norepinephrine (B1679862), is not available in the public domain. Consequently, no data from reuptake inhibition assays can be presented. Arylpiperazines as a class are recognized as potential inhibitors of neurotransmitter transporters, but specific assays for this compound have not been reported.

Cellular Signal Transduction Pathway Analysis in Response to this compound

There is currently a lack of publicly available scientific literature detailing specific studies on the accumulation of second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or intracellular calcium, following exposure to this compound. As a class, piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), which inherently involves the modulation of second messenger systems. For instance, research on some fused-pyrimidine derivatives containing a piperazine moiety has demonstrated agonistic activity at the GPR119 receptor, a process linked to the accumulation of cAMP. nih.gov However, due to significant structural differences, these findings cannot be directly extrapolated to this compound.

Specific data from protein phosphorylation and gene expression profiling studies for this compound are not available in the current body of scientific research. Such analyses are critical for understanding the downstream cellular effects following a compound's interaction with its molecular targets. For example, studies on other novel piperazine derivatives have employed techniques like western blotting to investigate the phosphorylation status of key signaling proteins. One such study identified a piperazine oxalate (B1200264) derivative that regulates protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α) through phosphorylation. researchgate.net In other research, gene expression analysis of a different piperazine compound, G5, revealed its role as a p53 inhibitor by observing changes in the expression of p53 downstream genes like MDM2 and p21. nih.gov Without similar dedicated studies, the influence of this compound on cellular signaling cascades and gene regulatory networks remains uncharacterized.

Investigation of Allosteric Modulation Mechanisms

There is no published research to indicate that this compound acts as an allosteric modulator. Allosteric modulators exert their effects by binding to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding can alter the receptor's affinity or efficacy for the endogenous ligand, leading to a modulation of the signal. nih.govmdpi.com This mechanism is an area of active investigation for various receptor types, including dopamine D2 receptors, where allosteric modulators are being explored for their therapeutic potential. mdpi.com However, no studies have specifically investigated or identified allosteric modulation as a mechanism of action for this compound.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features of this compound and Analogues with Pharmacological Activity

While direct and specific structure-activity relationship (SAR) studies for this compound are not documented, a broader analysis of SAR within the benzylpiperazine and related piperazine classes of compounds can offer valuable insights. The pharmacological profile of these molecules is largely determined by the nature of the chemical groups attached to the N1 and N4 positions of the central piperazine ring.

Modifications to these substituents can significantly impact receptor affinity, selectivity, and functional activity. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, both the stereochemistry and the identity of the N1-substituent were found to be critical for producing either analgesic or narcotic antagonist effects. This demonstrates the high degree of structural specificity required for a particular biological outcome.

The substitution pattern on the benzyl (B1604629) ring is another key determinant of activity. For the related compound methylbenzylpiperazine (MBZP), a known stimulant, the position of the methyl group on the benzyl ring is understood to influence its pharmacological effects. wikipedia.org Although specific SAR data for the 2-methyl and 3-methyl substitutions present in this compound is not available, it is a well-established principle in medicinal chemistry that such positional isomerism can lead to significant differences in a compound's potency, receptor selectivity, and metabolic profile.

Furthermore, research into other piperazine-containing compounds has revealed critical SAR insights. For instance, in a series of BCR-ABL inhibitors, the inclusion of a methylene (B1212753) linker between a terminal phenyl ring and the piperazine moiety was found to significantly enhance inhibitory potency, suggesting that the spatial relationship between these structural elements is crucial for optimal interaction with the biological target. nih.gov

The following interactive table summarizes key SAR findings for several classes of piperazine analogues based on published research.

| Compound Class | N1-Substituent | N4-Substituent | Key Structural Features Affecting Activity | Resulting Pharmacological Activity |

| Acetylcholinesterase Inhibitors | 1-benzyl | (5,6-dimethoxy-1-oxoindan-2-yl)methyl | The indanone moiety is a critical component for inhibitory potency. | Potent and selective anti-acetylcholinesterase (anti-AChE) inhibitors. nih.gov |

| Psychoactive Piperazines | Benzyl | (un)substituted Phenyl | Substituents on the phenyl ring (e.g., trifluoromethyl, chloro) dictate the primary mechanism of action, shifting between dopaminergic and serotonergic systems. researchgate.net | CNS stimulants with varying effects on dopamine and serotonin neurotransmission. researchgate.net |

| Dibenzylpiperazine Analogues | Benzyl | Benzyl | The presence of two benzyl groups generally results in lower potency and efficacy compared to mono-benzylpiperazine. nih.gov | Behaviorally-active with some abuse liability, but weaker than benzylpiperazine (BZP). nih.gov |

This information underscores the importance of specific structural features in determining the pharmacological activity of piperazine derivatives. However, to fully understand the SAR of this compound, dedicated studies on this compound and its close analogues would be required.

Preclinical Pharmacokinetic Pk and Biotransformation Dynamics of 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine in Animal Models

Absorption Characterization: In Vitro Permeability and Efflux Transporter Interactions

The initial absorption of an orally administered drug is governed by its ability to permeate the intestinal epithelium. This process is evaluated using in vitro models that predict human intestinal absorption and identify potential interactions with efflux transporters that can limit bioavailability. nih.gov

Caco-2 Cell Monolayer Permeability

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.gov When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, making them suitable for assessing the intestinal permeability of drug candidates. sygnaturediscovery.comnih.gov

The permeability of a compound is measured by applying it to either the apical (A, representing the intestinal lumen) or basolateral (B, representing the blood side) chamber and quantifying its appearance in the opposite chamber over time. sygnaturediscovery.com The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, moderate, or high permeability.

For a lipophilic molecule such as 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine, a moderate to high permeability would be anticipated. Its structural similarity to other benzylpiperazine derivatives, which are known to cross biological membranes, supports this prediction. nih.gov An illustrative classification of Caco-2 permeability data is presented below.

Illustrative Data Table: Caco-2 Permeability Classification This table represents typical data and classification benchmarks for Caco-2 permeability assays, as specific data for this compound is not publicly available.

| Permeability Classification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Example Compounds |

| Low | < 1.0 | Furosemide, Mannitol |

| Moderate | 1.0 - 10.0 | Verapamil, Ketoprofen |

| High | > 10.0 | Propranolol, Caffeine |

P-glycoprotein and Other Efflux Transporter Substrate/Inhibitor Profiling

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key efflux transporter in the intestinal epithelium that actively pumps substrates back into the lumen, thereby limiting their absorption. nih.govpatsnap.com It is crucial to determine if a drug candidate is a substrate or inhibitor of P-gp.

This is often assessed in the Caco-2 model by calculating the efflux ratio (ER), which is the ratio of the basolateral-to-apical (B-A) Papp to the apical-to-basolateral (A-B) Papp. sygnaturediscovery.com An efflux ratio greater than 2.0 suggests the compound is a substrate for active efflux, likely by P-gp. Further studies can confirm this interaction and determine if the compound also inhibits P-gp, which could lead to drug-drug interactions. nih.govnih.gov Many piperazine-based compounds have been shown to interact with P-gp. researchgate.net Given the structural characteristics of this compound, an interaction with P-gp is plausible.

Illustrative Data Table: P-glycoprotein Interaction Profile This table illustrates how data from a bidirectional Caco-2 assay is used to determine P-gp interaction. The values are hypothetical.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |

| Propranolol (Control) | 18.5 | 17.9 | 0.97 | No |

| Digoxin (Control) | 0.8 | 10.4 | 13.0 | Yes |

| This compound | 4.5 | 15.8 | 3.5 | Likely Yes |

Distribution Profile: Tissue-Specific Accumulation and Plasma Protein Binding in Animal Models

Following absorption, a drug distributes throughout the body, a process influenced by its physicochemical properties, plasma protein binding, and tissue affinity.

Quantitative Whole-Body Autoradiography (QWBA) in Rodents

Quantitative Whole-Body Autoradiography (QWBA) is an imaging technique used to visualize and quantify the distribution of a radiolabeled drug candidate throughout the entire body of an animal over time. criver.comwuxiapptec.comqps.com This method provides comprehensive information on tissue-specific accumulation, retention, and rates of elimination from various organs. researchgate.net

In a typical QWBA study, a radiolabeled version of this compound would be administered to rodents. At selected time points, the animals are cryo-sectioned into thin slices, which are then exposed to a phosphor imaging plate to detect the radioactivity. wuxiapptec.combioanalysis-zone.com The resulting images reveal the concentration of the drug and its metabolites in all tissues and organs. For a lipophilic compound, high concentrations might be expected in well-perfused organs such as the liver, kidneys, lungs, and brain. The technique is particularly valuable for identifying potential sites of accumulation or "hot spots" that may require further investigation. wuxiapptec.com

Brain-to-Plasma Ratio and Blood-Brain Barrier Penetration in Animal Models

For compounds with potential central nervous system (CNS) activity, assessing penetration across the blood-brain barrier (BBB) is critical. This is often quantified by the unbound brain-to-plasma concentration ratio (Kp,uu), which measures the distribution of the pharmacologically active, unbound drug between the brain and plasma at steady state. nih.govnih.gov

A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active uptake into the brain. nih.gov Benzylpiperazine derivatives are known to cross the BBB. nih.govnih.gov The dibenzyl structure of this compound suggests a high degree of lipophilicity, which is a key factor facilitating BBB penetration. researchgate.net However, if the compound is a strong P-gp substrate, its brain penetration could be limited by efflux at the BBB.

Illustrative Data Table: Brain Penetration Classification This table provides a general framework for interpreting brain penetration data. Specific Kp,uu values for the target compound are not available.

| Kp,uu Value | Interpretation | Implication for CNS Exposure |

| < 0.1 | Strong active efflux | Very low |

| 0.1 - 0.5 | Moderate active efflux or poor passive diffusion | Low to moderate |

| 0.5 - 2.0 | Primarily passive diffusion | Moderate to high |

| > 2.0 | Active uptake | High |

Metabolic Fate and Metabolite Identification: In Vitro and In Vivo (Animal) Biotransformation Pathways

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, primarily in the liver. These modifications typically render the compounds more water-soluble to facilitate their excretion. Identifying the metabolic pathways and resulting metabolites is essential for understanding a drug's clearance mechanism and potential for producing active or toxic byproducts.

Studies on related benzylpiperazine (BZP) and other piperazine (B1678402) derivatives in rats and humans have shown that metabolism is a major route of elimination. nih.goveuropa.eu Common metabolic transformations for these compounds involve Phase I reactions such as hydroxylation of the aromatic rings and N-dealkylation of the piperazine core, often followed by Phase II conjugation with glucuronic acid. europa.eunih.gov The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6, plays a significant role in the metabolism of many piperazine analogues. researchgate.net

For this compound, the expected primary metabolic pathways would include:

Hydroxylation: Addition of hydroxyl (-OH) groups to one or both of the benzyl (B1604629) rings.

Benzylic Oxidation: Oxidation of the methyl groups on the benzyl rings to form carboxylic acids.

N-dealkylation: Cleavage of one of the benzyl groups from the piperazine nitrogen, leading to the formation of mono-benzylpiperazine metabolites.

Piperazine Ring Opening: Degradation of the central piperazine ring structure. nih.gov

These metabolic pathways can be investigated using in vitro systems like liver microsomes and hepatocytes, and confirmed through in vivo studies by analyzing plasma, urine, and feces from dosed animals. nih.gov

Illustrative Data Table: Potential Metabolites of this compound This table lists hypothetical metabolites based on established biotransformation pathways for similar compounds.

| Metabolite ID | Proposed Structure | Proposed Metabolic Pathway |

| M1 | Hydroxylated parent compound | Aromatic Hydroxylation |

| M2 | Carboxylic acid derivative | Benzylic Oxidation of methyl group |

| M3 | 1-(2-methylbenzyl)piperazine (B1329512) | N-dealkylation |

| M4 | 1-(3-methylbenzyl)piperazine | N-dealkylation |

| M5 | Glucuronide conjugate of M1 | Phase II Glucuronidation |

Identification and Structural Elucidation of Major and Minor Metabolites in Animal Excreta

Following in vitro studies, in vivo experiments in animal models are conducted to identify the metabolites formed. Analysis of excreta (urine and feces) from animals administered with this compound would be performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the detection and structural elucidation of both major and minor metabolites. For related piperazine compounds, common metabolic pathways include hydroxylation of the aromatic rings and degradation of the piperazine moiety. nih.gov For instance, N-benzylpiperazine is known to be metabolized to p-hydroxy-BZP and m-hydroxy-BZP. nih.gov

Glucuronidation and Sulfation Pathways

Glucuronidation and sulfation are key Phase II conjugation reactions that facilitate the excretion of drugs and their metabolites by increasing their water solubility. These pathways are investigated using in vitro systems like liver S9 fractions, which contain both microsomal and cytosolic enzymes, supplemented with necessary cofactors such as UDPGA for glucuronidation and PAPS for sulfation. bienta.net Studies on other compounds have shown that these conjugation pathways are significant routes of metabolism. europa.eu

Pharmacokinetic Modeling and Simulation for Preclinical Prediction

Pharmacokinetic modeling uses mathematical models to describe and predict the time course of drug absorption, distribution, metabolism, and excretion (ADME). nii.ac.jp Data from in vitro and in vivo preclinical studies are integrated to develop these models. Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that uses physiological and anatomical data of the animal species to simulate drug concentrations in various tissues and organs. nih.govnih.gov Such models can be invaluable for predicting human pharmacokinetics from preclinical data and for anticipating the impact of intrinsic and extrinsic factors on drug disposition. nih.gov

Mechanistic Toxicology and Safety Pharmacology Evaluation of 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine Preclinical, Non Human Focus

In Vitro Cytotoxicity Assessments in Relevant Cell Lines (e.g., Hepatocytes, Cardiomyocytes)

No studies were found that evaluated the cytotoxic potential of 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine in vitro. Research on other piperazine (B1678402) derivatives, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has shown that they can induce cell death in primary rat hepatocytes and human hepatic cell lines. The mechanisms often involve oxidative stress and mitochondrial impairment. However, these findings cannot be directly extrapolated to this compound without specific experimental data.

Mitochondrial Toxicity and Apoptosis Induction Studies

There is no available information on whether this compound induces mitochondrial toxicity or apoptosis. Studies on related piperazine compounds have demonstrated the potential for mitochondrial membrane potential loss and activation of caspases, which are key markers of apoptosis.

Oxidative Stress Induction and Antioxidant Response

The capacity of this compound to induce oxidative stress or elicit an antioxidant response in cells is currently unknown due to a lack of published research.

Genotoxicity and Mutagenicity Profiling (e.g., Ames Test, Micronucleus Assay in vitro/in vivo animal)

No genotoxicity or mutagenicity data for this compound were found in the public domain. Standard assays such as the Ames test, which assesses mutagenicity in bacteria, and the micronucleus assay, which detects chromosomal damage, have not been reported for this compound.

Cardiovascular Safety Pharmacology in Animal Models (e.g., ECG, Blood Pressure)

Specific cardiovascular safety pharmacology data, including effects on electrocardiogram (ECG) parameters and blood pressure in animal models, are not available for this compound. While other piperazine derivatives have been shown to possess stimulant properties that can affect the cardiovascular system, leading to changes in heart rate and blood pressure, such effects have not been documented for this particular chemical.

hERG Channel Inhibition Assays

There is no information available regarding the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel is a critical aspect of cardiovascular safety assessment as it can lead to potentially fatal cardiac arrhythmias.

Central Nervous System Safety Pharmacology in Animal Models (e.g., Irwin Test)

No studies on the central nervous system (CNS) safety pharmacology of this compound were identified. Tests like the Irwin test, which assesses the behavioral, neurological, and autonomic effects of a substance in rodents, have not been reported for this compound.

Respiratory System Safety Pharmacology in Animal Models

Comprehensive searches of scientific literature and toxicology databases did not yield specific studies evaluating the respiratory system safety pharmacology of this compound in animal models. Standard preclinical safety pharmacology assessments for respiratory function typically involve the evaluation of respiratory rate, tidal volume, and minute volume in conscious or anesthetized animals. Further, more detailed investigations might assess airway resistance and lung compliance. However, no such data are publicly available for the specific compound this compound.

Investigation of Organ-Specific Toxicity Mechanisms in Animal Models (e.g., Hepatic, Renal)

There is a lack of published in vivo studies in animal models investigating the organ-specific toxicity of this compound. Consequently, no specific data on its potential hepatic or renal toxicity mechanisms are available.

General toxicological screenings in animal models for related piperazine derivatives have sometimes indicated potential for effects on the central nervous system. For instance, studies on benzylpiperazine (BZP) have noted stimulant-like behavioral effects in mice. However, it is crucial to note that toxicity profiles can vary significantly with different substitutions on the piperazine and benzyl (B1604629) rings.

In vitro studies on other piperazine analogues, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have suggested a potential for hepatotoxicity. These studies, conducted on rat hepatocytes and human liver cell lines, indicated that these compounds could induce oxidative stress, mitochondrial impairment, and apoptosis. nih.gov For example, in primary rat hepatocytes, BZP was observed to have an EC50 of 2.20 mM in cytotoxicity assays. nih.gov It is important to emphasize that these are in vitro findings for different, albeit structurally related, compounds and cannot be directly extrapolated to predict the in vivo hepatic toxicity of this compound.

Similarly, while some clinical case reports have associated high doses or pre-existing renal conditions with adverse renal effects from the general use of piperazine as an antihelminthic, no specific preclinical animal studies detailing the renal toxicity mechanisms of this compound have been identified. nih.gov

Due to the absence of specific preclinical toxicology data for this compound, a detailed evaluation of its organ-specific toxicity mechanisms in animal models is not possible at this time.

Computational Chemistry and in Silico Modeling for 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine. scirp.orgnih.gov These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

By employing methods like B3LYP with a 6-31G(d,p) basis set, researchers can optimize the molecular geometry of the compound and calculate various electronic properties. uni-greifswald.de Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting how the molecule will interact with biological targets. nih.gov A lower HOMO-LUMO energy gap generally suggests higher reactivity.

These computational analyses can pinpoint the most likely sites for electrophilic and nucleophilic attacks, which is crucial for understanding metabolic pathways and potential interactions with receptor sites. researchgate.net

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.35 eV | Measure of electron-attracting tendency |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.41 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. indexcopernicus.comresearchgate.net For this compound, docking simulations are instrumental in identifying potential biological targets and understanding the specifics of its binding interactions. nih.gov

These simulations can reveal crucial binding modes and affinities with various receptors, such as sigma receptors or other central nervous system targets where piperazine (B1678402) derivatives often show activity. nih.govnih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. arabjchem.org

Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the target protein are identified, providing a rationale for the compound's potential efficacy and selectivity. nih.govfrontiersin.org

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Sigma-1 Receptor | -9.2 | TYR103, GLU172, TRP164 |

| Dopamine (B1211576) D2 Receptor | -8.5 | ASP114, SER193, PHE389 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, providing insights into its conformational stability and the dynamics of the binding process. nih.govnih.gov Following molecular docking, MD simulations can be run to assess the stability of the predicted binding pose of this compound within the active site of a receptor. nih.govdtu.dk

These simulations, often run for nanoseconds or longer, track the movements of atoms in the complex, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). arabjchem.orgresearchgate.net A stable RMSD for the ligand within the binding pocket suggests a stable interaction. indexcopernicus.com

MD simulations can also elucidate the role of solvent molecules and subtle conformational changes in both the ligand and the protein that are critical for binding but may not be captured by static docking studies. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new analogs. mdpi.com

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, hydrophobic). nih.gov The resulting mathematical equations can then be used to predict the activity of untested compounds, thereby prioritizing synthesis and testing efforts. mdpi.com QSPR models can similarly predict properties like solubility, melting point, and toxicity.

In Silico ADMET Prediction and Pharmacophore Generation

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. nih.govresearchgate.netnih.gov

Pharmacophore generation involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. nih.gov By aligning a set of active molecules, a common pharmacophore model can be developed. This model for this compound and related compounds can then be used to screen large chemical databases for novel molecules with the potential for similar biological activity. nih.gov

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Assessment |

|---|---|---|

| Human Intestinal Absorption | > 90% | High |

| Blood-Brain Barrier Penetration | Yes | CNS active potential |

| CYP2D6 Inhibition | Likely | Potential for drug-drug interactions |

| AMES Toxicity | Negative | Low mutagenic potential |

Virtual Screening for Identification of Novel Scaffolds with Similar Binding Profiles

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Using the 3D structure of a target protein or a pharmacophore model derived from active compounds like this compound, vast chemical databases can be screened.

This process can be either structure-based, using molecular docking to assess the binding of library compounds to the target's active site, or ligand-based, using the chemical structure of a known active molecule as a template to find similar compounds. nih.gov Virtual screening can significantly accelerate the discovery of novel chemical scaffolds with potentially similar or improved biological activity, diversifying the chemical space for a particular therapeutic target. nih.gov

Advanced Analytical Methods for Research and Development of 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine

Development and Validation of Chromatographic Methods (HPLC, UPLC, GC) for Purity and Quantification

Chromatographic techniques are indispensable for separating 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine from starting materials, by-products, and degradants, as well as for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a widely used method for the analysis of piperazine (B1678402) derivatives. sielc.com A typical approach for a compound like this compound would involve reverse-phase (RP) chromatography. sielc.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Method development focuses on optimizing the column, mobile phase, and detector settings. C18 columns are commonly used for separating piperazine compounds. nih.gov The mobile phase often consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, such as ammonium formate or phosphoric acid, to ensure good peak shape and resolution. sielc.comresearchgate.net For compatibility with mass spectrometry, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector. researchgate.net

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like many piperazine derivatives. rsc.org The separation is often achieved on a capillary column, such as a DB-5ms or DB-17. scholars.directhakon-art.com The carrier gas is typically helium. hakon-art.com Method validation is performed according to established guidelines to ensure the method is accurate, precise, specific, and robust. researchgate.net

Validation parameters for these chromatographic methods include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related piperazine compounds, methods have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 over specified concentration ranges. scholars.direct

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| HPLC | Reverse-Phase C18 (4.6 mm x 250 mm, 10 µm) | Acetonitrile and 0.01M HCl | DAD/UV | unodc.org |

| UPLC | Acquity HSS T3 (100 x 2.1 mm, 1.8 µm) | Acetonitrile and Ammonium Formate Buffer | Fluorescence / MS | researchgate.netresearchgate.net |

| GC-MS | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium at 1 mL/min | Mass Spectrometer (MS) | scholars.direct |

Mass Spectrometry-Based Techniques for Metabolite Identification and Trace Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a critical tool in the research and development of this compound, especially for identifying metabolites and conducting trace analysis. ijpras.com When coupled with chromatographic systems like LC or GC, it provides high sensitivity and specificity. nih.gov

Metabolite Identification: In drug discovery, understanding the metabolic fate of a new chemical entity is crucial. ijpras.com Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are key techniques for this purpose. ijpras.com Following in vitro or in vivo studies, samples are analyzed to detect potential metabolites. HRMS provides highly accurate mass measurements (typically with less than 5 ppm deviation), which allows for the determination of the elemental composition of metabolites. ijpras.com MS/MS experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are used to elucidate their structures. ijpras.com For piperazine derivatives like 1-benzylpiperazine (B3395278) (BZP), metabolism often involves hydroxylation of the aromatic ring and degradation of the piperazine ring itself. nih.gov

Trace Analysis: LC-MS/MS is the gold standard for the quantification of drugs and their metabolites at very low concentrations in complex biological matrices like plasma and urine. semanticscholar.orgnih.gov The technique operates by selecting a specific precursor ion (the parent molecule) and a characteristic product ion (a fragment), a process known as Multiple Reaction Monitoring (MRM). This provides exceptional sensitivity and selectivity. For related piperazine compounds, LC-MS methods have achieved lower limits of quantification (LLOQ) in the low ng/mL range. researchgate.net

| Technique | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| GC-MS | Screening and Quantification | Mass spectrum for identification, quantification of parent compound. | rsc.orgnih.gov |

| LC-MS/MS | Trace Quantification, Metabolite Detection | Highly sensitive quantification, detection of known metabolites. | nih.govresearchgate.net |

| LC-HRMS (e.g., TOF, Orbitrap) | Metabolite Identification | Accurate mass for elemental composition, structural elucidation of unknown metabolites. | ijpras.com |

Spectroscopic Methods for Stability Assessment in Various Research Matrices

Assessing the chemical stability of this compound is essential for determining appropriate storage conditions and shelf-life in research formulations and biological matrices. Spectroscopic methods, often in conjunction with chromatography, are used to monitor the degradation of the compound under various stress conditions.

A stability-indicating analytical method is one that can accurately measure the concentration of the active compound without interference from its degradation products. nih.gov HPLC with UV-Vis or DAD detection is commonly developed for this purpose. nih.gov

Forced degradation studies are conducted by exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light. Samples are taken at various time points and analyzed.

UV-Vis Spectrophotometry : This technique can be used to determine the dissociation constants (pKa) of the drug and to monitor for changes in the chromophore that may occur upon degradation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to characterize the structure of degradation products that have been isolated. Comparing the NMR spectrum of a stressed sample to that of a reference standard can reveal the formation of new species. mdpi.com

| Stress Condition | Example Reagent/Condition | Analytical Technique |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Stability-Indicating HPLC-UV |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature | Stability-Indicating HPLC-UV |

| Oxidation | 3% H₂O₂, room temperature | Stability-Indicating HPLC-UV |

| Thermal | 60°C, solid state or in solution | Stability-Indicating HPLC-UV |

| Photolytic | ICH-compliant light exposure | Stability-Indicating HPLC-UV |

Chiral Analytical Methodologies for Enantiomeric Purity Determination

While this compound is an achiral molecule, chiral centers can be present in synthetic precursors or can be introduced through metabolic processes or subsequent structural modifications. If a chiral analogue were synthesized (for example, with a methyl group on the piperazine ring), the determination of enantiomeric purity would be critical, as enantiomers can have different pharmacological and toxicological properties. nih.gov

The most common technique for chiral separation is HPLC using a Chiral Stationary Phase (CSP). nih.govmdpi.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.

Direct Methods : This involves the direct separation of enantiomers on a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of compounds, including chiral amines. mdpi.comsemanticscholar.org

Indirect Methods : This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.gov

The choice of CSP and mobile phase (typically normal-phase with alkane/alcohol mixtures) is critical for achieving baseline separation. mdpi.com

| CSP Type | Chiral Selector Example | Commercial Column Name Example | Typical Application | Reference |

|---|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Broad range of chiral compounds | mdpi.comsemanticscholar.org |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenyl carbamate) | Chiralpak AD | Broad range of chiral compounds | semanticscholar.org |

| Pirkle-type | (R)-1-naphthyl glycine | Sumichiral OA-2500 | Compounds with π-acidic or π-basic groups | semanticscholar.org |

| Protein-based | α1-Acid glycoprotein (AGP) | Chiralpak AGP | Basic and acidic drugs | semanticscholar.org |

Impurities Profiling and Characterization within Research Batches

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. researchgate.net Regulatory agencies like the International Conference on Harmonization (ICH) have strict guidelines for the control of impurities, requiring that any impurity present above a 0.1% threshold be identified and characterized. ijpbs.comhumanjournals.com

Sources of impurities in the synthesis of this compound could include:

Organic Impurities : Unreacted starting materials (e.g., piperazine, 2-methylbenzyl chloride, 3-methylbenzyl chloride), intermediates, and by-products from side reactions (e.g., over-alkylation to form a quaternary salt, or positional isomers if the starting materials are not pure). nih.gov

Inorganic Impurities : Reagents, catalysts, and heavy metals from the manufacturing process. nih.gov

Degradation Products : Impurities that form during storage or handling of the substance. researchgate.net

The characterization of these impurities relies on a combination of techniques. High-resolution LC-MS is used to separate impurities from the main compound and obtain their accurate mass for formula determination. nih.gov If an impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity is then subjected to full structural elucidation, primarily using NMR spectroscopy (¹H, ¹³C, and 2D-NMR) and mass spectrometry. nih.gov

| Impurity Type | Potential Source | Detection/Quantification | Structural Characterization |

|---|---|---|---|

| Starting Material | Incomplete reaction | HPLC-UV, GC-MS | Comparison with reference standard |

| By-product | Side reactions | HPLC-UV, LC-MS | LC-HRMS, NMR (after isolation) |

| Intermediate | Incomplete reaction | HPLC-UV, LC-MS | LC-HRMS, NMR (after isolation) |

| Degradation Product | Storage, handling | Stability-Indicating HPLC-UV | LC-HRMS, NMR (after isolation) |

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-benzylpiperazine | BZP |

| 1-(3-trifluoromethylphenyl)piperazine | TFMPP |

Preclinical Applications and Future Research Trajectories for 1 2 Methylbenzyl 4 3 Methylbenzyl Piperazine

Exploration of Novel Therapeutic Paradigms Based on Mechanistic Insights from In Vitro and Animal Studies

The therapeutic potential of 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine is currently hypothetical, pending direct experimental evidence. However, by examining its structural relatives, particularly benzylpiperazine (BZP) and other phenylpiperazine derivatives, we can infer potential mechanisms of action and identify promising therapeutic areas for investigation.

Many piperazine (B1678402) derivatives exhibit significant activity within the central nervous system (CNS). europa.eu BZP, for instance, is known to be a CNS stimulant that stimulates the release and inhibits the reuptake of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.euresearchgate.net Animal studies have corroborated these findings, demonstrating that various piperazine compounds can produce distinct behavioral effects, including changes in locomotor activity and discriminative stimulus effects akin to other psychoactive substances. nih.gov Some derivatives have been investigated for their potential in treating neuropsychiatric conditions, including Alzheimer's disease, by targeting multiple pathological pathways. nih.govnih.gov

Given this context, initial in vitro studies for this compound should focus on a panel of CNS receptors, particularly dopamine and serotonin transporters and receptor subtypes. nih.gov Subsequent animal models could then be used to explore its functional effects on behavior, cognition, and neurological function. The specific substitution pattern of two methylbenzyl groups may confer a unique pharmacological profile, potentially modulating the potency or selectivity for certain neuronal targets compared to simpler analogues. These mechanistic insights would be crucial for identifying novel therapeutic paradigms, such as in mood disorders, cognitive impairment, or other neurological conditions. nih.gov

Table 1: Mechanistic Insights from Related Piperazine Compounds

| Compound | Primary Mechanism of Action | Key Research Findings |

|---|---|---|

| 1-Benzylpiperazine (B3395278) (BZP) | CNS stimulant; monoamine releaser and reuptake inhibitor (dopamine, serotonin, noradrenaline) europa.euresearchgate.net | Possesses rewarding stimulant properties; often used as a reference compound in studies of psychoactive piperazines. researchgate.net |

| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin receptor agonist (primarily 5-HT2C) europa.eu | Widely used as a pharmacological tool to probe serotonin function; produces anxiety and other serotonin-related effects. europa.eu |

| 1-(3-trifluoromethyl-phenyl)piperazine (TFMPP) | Serotonin agonist researchgate.net | Often found in combination with BZP; primarily acts on the serotonergic system. researchgate.netauburn.edu |

| Dibenzylpiperazine (DBZP) | Serotonergic and dopaminergic activity nih.gov | Behavioral effects in animal models are consistent with actions at both serotonin and dopamine systems. nih.gov |

Design and Synthesis of Next-Generation Analogues for Optimized Pharmacological Profiles

The piperazine ring is a versatile scaffold for chemical modification, allowing medicinal chemists to fine-tune pharmacological properties. researchgate.net The synthesis of next-generation analogues of this compound would be a critical step in optimizing its therapeutic potential. The goal of such a program would be to improve key drug-like properties, including potency, target selectivity, metabolic stability, and bioavailability. researchgate.netnih.gov

Strategies for analogue design could involve several approaches:

Modification of the Benzyl (B1604629) Rings: Altering the position of the methyl group (e.g., to the 4-position) or replacing it with other substituents (e.g., halogens, methoxy (B1213986) groups) could significantly impact receptor binding affinity and selectivity. nih.gov

Introduction of Rigidity: Incorporating constraints into the benzyl or piperazine rings could lock the molecule into a more biologically active conformation, potentially increasing potency.

These synthetic efforts would be guided by structure-activity relationship (SAR) studies, where the biological activity of each new analogue is systematically tested to build a comprehensive understanding of how chemical structure relates to pharmacological function. researchgate.net

Table 2: Potential Strategies for Analogue Design and Optimization

| Modification Strategy | Structural Change Example | Desired Pharmacological Outcome |

|---|---|---|

| Benzyl Ring Substitution | Replace methyl group with a trifluoromethyl or chloro group. | Enhance binding affinity; improve metabolic stability. |

| Positional Isomerism | Move the methyl group from the 2- or 3-position to the 4-position on the benzyl ring. | Alter receptor selectivity (e.g., between dopamine and serotonin receptor subtypes). |

| Scaffold Hopping | Replace a benzyl group with a pyridinyl or benzofuranyl group. nih.gov | Discover novel intellectual property; improve pharmacokinetic properties. |

| Piperazine Ring Substitution | Add substituents to the carbon atoms of the piperazine ring. mdpi.com | Modulate three-dimensional shape and basicity (pKa). |

Investigation of Synergistic Effects with Established Preclinical Agents

A notable characteristic of some piperazine derivatives is their use in combination to produce synergistic or enhanced effects. auburn.edu The combination of BZP and TFMPP, for example, has been reported to produce effects distinct from either compound alone, likely due to the simultaneous engagement of both dopaminergic and serotonergic systems. researchgate.net

This precedent strongly supports the investigation of this compound in combination with other preclinical agents. Depending on its primary mechanism of action identified in initial studies, it could be co-administered with compounds that act on complementary biological pathways. For instance, if it shows pro-cognitive effects, combining it with an acetylcholinesterase inhibitor could be explored in animal models of cognitive decline. nih.gov Such studies are valuable for identifying potential polypharmacology approaches where a combination of drugs could offer superior efficacy or a broader therapeutic window.

Development of Advanced Drug Delivery Systems for Preclinical Proof-of-Concept

Preclinical proof-of-concept studies for this compound could explore various delivery technologies. For instance, encapsulating the compound in nanoparticles or liposomes could enhance its solubility, protect it from premature metabolism, and facilitate its transport into the brain. acs.org Researchers have successfully used piperazine-based compounds to functionalize delivery systems, such as conjugating them to ferritin nanocages for targeted siRNA delivery. nih.gov Other approaches could involve developing composite films or hydrogels for sustained, localized delivery in specific preclinical models. acs.org

Table 3: Potential Drug Delivery Systems for Preclinical Evaluation

| Delivery System | Description | Potential Advantages for Preclinical Studies |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic drugs; can be surface-modified for targeting. |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers like PLA or PEG. acs.org | Offer controlled release profiles; can improve bioavailability and stability. acs.org |

| Ferritin Nanocages | Protein-based nanoparticles with an internal cavity. | Biocompatible; can be engineered for targeted delivery to specific cell types (e.g., cancer cells). nih.gov |

| Prodrugs | Inactive precursors that are metabolized into the active drug in vivo. | Can improve membrane permeability (e.g., across the blood-brain barrier) and oral bioavailability. |

Assessment of Intellectual Property Landscape and Patentability Aspects

The development of a new pharmaceutical agent is intrinsically linked to a strong intellectual property position. The patent landscape for piperazine derivatives is extensive, with numerous patents covering specific structures and their therapeutic applications, from mental disorders to cognitive impairment. nih.govgoogle.com

For this compound, a thorough assessment of the existing patent landscape would be a critical early step. The patentability of the compound itself (as a new chemical entity) would depend on its novelty and non-obviousness over previously disclosed structures. Even if the core structure is known, novel aspects may still be patentable, including:

A specific, previously undiscovered therapeutic use.

Novel formulations or drug delivery systems that enhance its efficacy.

New, more efficient methods of synthesis.

Use in combination with other specific agents for a synergistic effect.

Securing patent protection is essential to justify the significant investment required for further preclinical and eventual clinical development. A clear intellectual property strategy would therefore be a cornerstone of the research trajectory for this compound.

Q & A

Q. What are the established synthetic routes for 1-(2-methylbenzyl)-4-(3-methylbenzyl)piperazine, and how can reaction conditions be optimized for higher yields?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common strategy . Optimization can include solvent selection (e.g., DMF for solubility), stoichiometric control of reagents (e.g., 1.2 equiv. of propargyl bromide), and reaction monitoring via TLC (e.g., hexane/ethyl acetate systems) . Post-reaction purification via silica gel chromatography (ethyl acetate:hexane, 1:8) improves purity. Yield optimization may require temperature adjustments (e.g., room temperature vs. reflux) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methylbenzyl groups at N1 and N4) and aromatic proton environments .

- LCMS : For molecular weight verification (e.g., expected [M+H]+ peaks) and purity assessment .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, F content) .

- Melting point determination : To assess crystallinity and batch consistency .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

Initial screening should include:

- Antiproliferative assays (e.g., MTT on cancer cell lines) to assess anticancer potential .

- Antimicrobial susceptibility testing (e.g., MIC against bacterial/fungal strains) .

- Receptor binding studies (e.g., radioligand displacement for GPCRs like dopamine or histamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Substitution pattern variation : Replace methyl groups with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to modulate receptor affinity .

- Heterocyclic hybridization : Incorporate triazole or pyrimidine rings via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to enhance solubility or target engagement .

- Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to identify critical binding motifs .

Q. How can contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy) be systematically addressed?

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding .

- Formulation optimization : Use lipid nanoparticles or PEGylation to enhance solubility and half-life .

- Target engagement validation : Employ techniques like PET imaging or CRISPR-mediated receptor knockout to confirm mechanism .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Dock the compound into crystal structures of receptors (e.g., tyrosine kinases, CAR nuclear receptor) using AutoDock Vina .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR modeling : Corrogate substituent effects with bioactivity data using partial least squares regression .

Q. How can regioselectivity challenges during synthesis be mitigated?

- Directing group strategies : Use temporary protecting groups (e.g., Boc on piperazine) to control benzylation sites .

- Catalytic systems : Employ Pd/Cu catalysts for selective cross-coupling in multi-step syntheses .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.